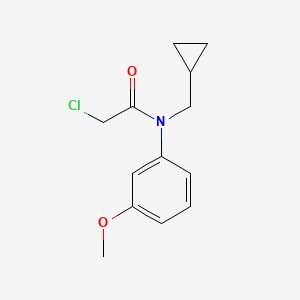![molecular formula C12H12ClFO B2541402 [3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287343-82-0](/img/structure/B2541402.png)
[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CP-47,497, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of marijuana, and has been shown to interact with the same receptors in the brain. However, unlike THC, CP-47,497 is not found naturally in the cannabis plant and must be synthesized in a laboratory setting.
作用机制
The exact mechanism of action of [3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is not fully understood, but it is believed to act primarily through its interaction with the CB1 receptor. This receptor is found primarily in the brain and is involved in the regulation of mood, appetite, and pain sensation. When [3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol binds to this receptor, it can produce a range of effects, including alterations in mood, appetite, and perception of pain.
Biochemical and Physiological Effects:
[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to produce a range of biochemical and physiological effects in laboratory animals. These effects include alterations in heart rate, blood pressure, and body temperature, as well as changes in behavior and cognitive function. In addition, [3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have a high affinity for the CB1 receptor, suggesting that it may be a potent agonist of this receptor.
实验室实验的优点和局限性
One advantage of using [3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in laboratory experiments is its structural similarity to THC, which allows researchers to study the effects of synthetic cannabinoids on the brain and body in a controlled setting. In addition, [3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is relatively easy to synthesize in a laboratory setting, allowing for large-scale production of the compound. However, one limitation of using [3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in laboratory experiments is its potential for abuse and addiction, which can limit its usefulness in certain research applications.
未来方向
There are many potential future directions for research on [3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol and other synthetic cannabinoids. One area of focus is the development of new compounds with improved pharmacological properties, such as increased potency or selectivity for specific receptors. In addition, researchers are exploring the potential therapeutic applications of synthetic cannabinoids, such as in the treatment of pain, anxiety, and other neurological disorders. Finally, there is a need for further research into the long-term effects of synthetic cannabinoids on the brain and body, particularly with regard to their potential for abuse and addiction.
合成方法
[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized using a multi-step process that involves the reaction of several starting materials. One common method involves the reaction of 3-(4-chloro-3-fluorophenyl)-1-cyclohexyl-1-methanol with bicyclo[1.1.1]pentane-1-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction produces the desired product, [3-(4-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, which can then be purified and isolated using standard laboratory techniques.
科学研究应用
[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and body. One area of focus has been the role of these compounds in the endocannabinoid system, a complex network of receptors and neurotransmitters that plays a key role in regulating mood, appetite, and pain sensation. [3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to bind to the CB1 receptor, a key component of the endocannabinoid system, and to produce effects similar to those of THC.
属性
IUPAC Name |
[3-(4-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO/c13-9-2-1-8(3-10(9)14)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGLMONQCPNDLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=C(C=C3)Cl)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone](/img/structure/B2541327.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)prop-2-en-1-one](/img/structure/B2541329.png)
![2-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}-1,5-dimethyl-1H-pyrrol-2-yl)-N,N-diethyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2541330.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2541335.png)


![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2541341.png)
![2-[[2-[2-(4-chlorophenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetyl]amino]acetic Acid](/img/structure/B2541342.png)